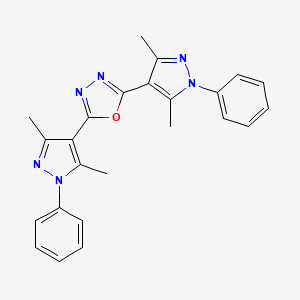

2,5-Bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Applications in Polymer Synthesis

2,5-Bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole and related compounds have been utilized in the synthesis of various polymers. For instance, Hamciuc et al. (2005) reported the creation of poly(1,3,4-oxadiazole-imide)s incorporating dimethylsilane units using this oxadiazole compound. These polymers exhibited high solubility in polar organic solvents and demonstrated high thermal stability, with decomposition temperatures above 415°C. They also showed fluorescence properties in specific solvents, making them potentially useful for optical applications (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).

Optical and Electronic Properties

He et al. (2009) synthesized novel 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles, demonstrating their potential in organic optical materials due to their UV-Vis absorption and fluorescence emission spectra. This research highlights the role of 1,3,4-oxadiazole derivatives in the development of materials with unique optical properties (He, Zhu, Yang, Hu, & Cao, 2009).

Liquid Crystal Polymers

Chai et al. (2007) worked on synthesizing mesogen-jacketed liquid crystalline polymers containing 1,3,4-oxadiazole-based side chains. These materials exhibited distinct phase structures and transitions, offering potential applications in the field of advanced materials, especially in display technologies (Chai et al., 2007).

Corrosion Inhibition

Bentiss et al. (2004) studied the effectiveness of 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in acidic media. This research highlights the potential application of oxadiazole derivatives in protecting metals against corrosion, which is crucial in industrial processes (Bentiss, Traisnel, Vezin, Hildebrand, & Lagrenée, 2004).

Cytotoxicity and DNA Binding

Purohit et al. (2011) explored the cytotoxicity of bis-1,3,4-oxadiazoles and bis-pyrazoles derived from specific oxadiazole compounds. They also conducted DNA binding studies, indicating the relevance of these compounds in biological research, particularly in developing potential therapeutic agents (Purohit, Prasad, & Yergeri C. Mayur, 2011).

Fluorescent Chemosensors

Zhou et al. (2005) synthesized novel polyphenylenes containing phenol-substituted oxadiazole moieties, which acted as fluorescent chemosensors for fluoride ion. These polymers showed high sensitivity and selectivity, suggesting their use in environmental monitoring and analytical chemistry (Zhou, Cheng, Wang, Jing, & Wang, 2005).

properties

Product Name |

2,5-Bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole |

|---|---|

Molecular Formula |

C24H22N6O |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2,5-bis(3,5-dimethyl-1-phenylpyrazol-4-yl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C24H22N6O/c1-15-21(17(3)29(27-15)19-11-7-5-8-12-19)23-25-26-24(31-23)22-16(2)28-30(18(22)4)20-13-9-6-10-14-20/h5-14H,1-4H3 |

InChI Key |

WOASUTLIZIBWDW-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NN=C(O3)C4=C(N(N=C4C)C5=CC=CC=C5)C |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NN=C(O3)C4=C(N(N=C4C)C5=CC=CC=C5)C |

solubility |

0.1 [ug/mL] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione](/img/structure/B1227241.png)

![N-[5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1227247.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide](/img/structure/B1227250.png)

![3-[[2-(2-Chloro-4-fluorophenoxy)-1-oxoethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1227253.png)

![(4Z)-4-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one](/img/structure/B1227255.png)

![5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid](/img/structure/B1227256.png)

![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester](/img/structure/B1227262.png)

![4-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid ethyl ester](/img/structure/B1227263.png)